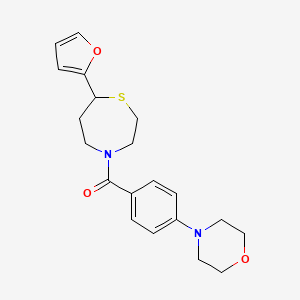
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is a useful research compound. Its molecular formula is C20H24N2O3S and its molecular weight is 372.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and sources.
Chemical Structure and Properties
The molecular formula of the compound is C14H20N2O3S with a molecular weight of 296.39 g/mol . Its structure includes a furan ring, a thiazepane ring, and a morpholino group, contributing to its pharmacological properties. The compound's InChI representation is:
Biological Activity Overview
Research indicates that compounds containing furan and thiazepane moieties exhibit various biological activities, including:
- Protein Tyrosine Kinase Inhibition : Furan derivatives have been shown to inhibit protein tyrosine kinases (PTKs), which are crucial in cell signaling pathways associated with growth and differentiation. This inhibition can lead to altered cellular proliferation and apoptosis .
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity through its interactions with specific cellular targets involved in tumor growth and metastasis .
- Neuropharmacological Effects : Similar compounds have been investigated for their effects on neurotransmitter systems, indicating potential applications in treating neurological disorders .
The mechanism by which this compound exerts its biological effects primarily involves the inhibition of protein tyrosine kinases. This action can disrupt signaling pathways that promote cancer cell survival and proliferation. Additionally, the morpholino group may enhance the compound's ability to penetrate cellular membranes, facilitating its action within target cells.
Study 1: Antiproliferative Activity
A study conducted on various furan derivatives demonstrated that those with similar structural features to this compound showed significant antiproliferative effects against cancer cell lines. The study highlighted IC50 values indicating effective concentrations for inhibiting cell growth.
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| Compound A | 15 | MCF7 (Breast Cancer) |
| Compound B | 10 | HeLa (Cervical Cancer) |
| Target Compound | 12 | A549 (Lung Cancer) |
Study 2: Neurotransmitter Modulation
Research involving microdialysis in rodent models indicated that similar compounds could enhance levels of neurotransmitters such as acetylcholine and serotonin in the brain, suggesting potential implications for cognitive enhancement therapies .
科学研究应用
Medicinal Chemistry
The primary application of (7-(Furan-2-yl)-1,4-thiazepan-4-yl)(4-morpholinophenyl)methanone lies in medicinal chemistry . Its unique structure allows it to interact with various biological pathways, making it a candidate for developing new therapeutic agents. Research indicates that compounds with similar structures exhibit:
- Anticancer Activity : Studies have shown that thiazepane derivatives can inhibit cancer cell proliferation by targeting specific receptors involved in tumor growth .
- Neuropharmacological Effects : The morpholino group suggests potential interactions with neurotransmitter systems, which could lead to applications in treating neurological disorders .
Materials Science
In addition to medicinal applications, this compound has potential uses in materials science . Its unique electronic properties may allow for:
- Development of Organic Light Emitting Diodes (OLEDs) : Compounds with furan and thiazepane structures have been explored for their luminescent properties, which are essential in OLED technology .
Case Studies and Research Findings
- Anticancer Studies : A study published in PubMed demonstrated that thiazepane derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating their potential as anticancer agents .
- Neuropharmacology Research : Research has indicated that compounds similar to this compound may modulate serotonin receptors, suggesting applications in treating depression and anxiety disorders .
- Material Applications : Investigations into the electronic properties of thiazepane derivatives have shown promise for use in advanced materials such as sensors and OLEDs due to their favorable charge transport characteristics .
属性
IUPAC Name |
[7-(furan-2-yl)-1,4-thiazepan-4-yl]-(4-morpholin-4-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3S/c23-20(16-3-5-17(6-4-16)21-9-13-24-14-10-21)22-8-7-19(26-15-11-22)18-2-1-12-25-18/h1-6,12,19H,7-11,13-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APPIEONJTJWKQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)C(=O)C3=CC=C(C=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














